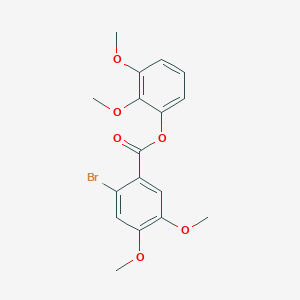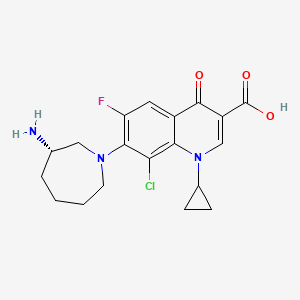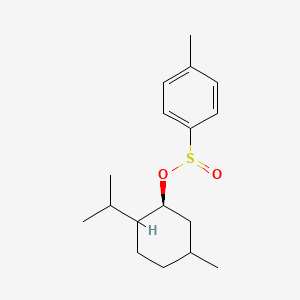
(S)-5-Methylnicotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a brief overview of the compound, including its common uses and sources.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the chemical reactions involved.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, often using tools like spectroscopy or X-ray crystallography.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, both in isolation and when combined with other compounds.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, etc.Applications De Recherche Scientifique
Methylation and Structural Studies
- Methylation Processes : The radical and organometallic methylation of nicotine, including (S)-5-Methylnicotine, has been studied, revealing the formation of various methylnicotines. This process is significant in understanding the chemical behavior and potential applications of these compounds (Secor, Chavdarian, & Seeman, 1981).
Biochemical Applications
- DNA Methylation and Hydroxymethylation : Research on 5-Methylcytosine, a compound structurally related to 5-Methylnicotine, suggests important regulatory roles in mammalian genomes. Understanding the behavior of such methylated compounds can provide insights into DNA methylation mechanisms (Tahiliani et al., 2009).
Pharmaceutical Synthesis
- Synthesis of Medicinal Compounds : The efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, using 5-methylnicotinic acid as a starting material, is essential in the synthesis of rupatadine, a pharmaceutical compound. This highlights the use of 5-methylnicotinic acid derivatives in drug synthesis (Guo, Lu, & Wang, 2015).
Biomedical Research
- Epigenetic Research : Studies on 5-hydroxymethylcytosine, which has structural similarities with 5-methylnicotines, provide crucial information on epigenetic modifications, especially in gene silencing and genome stability, which can be relevant to understanding the biomedical implications of methylnicotines (Booth et al., 2012).
Chemical Stability and Reactions
- Chemical and Biological Stability : The stability of methylnicotinate, a related compound to 5-Methylnicotine, in aqueous solutions is crucial for its use in clinical and laboratory settings. Understanding the stability of these compounds aids in their application in various scientific research contexts (Ross & Katzman, 2008).
Neurotransmitter Receptor Research
- Nicotinic Acetylcholine Receptor Ligands : The synthesis and evaluation of nicotine analogs, including 5-Methylnicotine derivatives, are crucial for studying their binding affinities to neuronal nicotinic acetylcholine receptors. This research is fundamental in understanding the interaction of these compounds with neurotransmitter systems (Lin, Carrera, & Anderson, 1994).
Safety And Hazards
This would involve looking at any potential safety issues or hazards associated with the compound, including toxicity and flammability.
Orientations Futures
This would involve looking at areas of ongoing research involving the compound, and potential future applications or areas of study.
Propriétés
Numéro CAS |
77629-31-3 |
|---|---|
Nom du produit |
(S)-5-Methylnicotine |
Formule moléculaire |
C₁₁H₁₆N₂ |
Poids moléculaire |
176.26 |
Synonymes |
(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







